5-(2-methoxybenzyl)-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
5-[(2-methoxyphenyl)methyl]-8-methyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c1-17-8-11-19(12-9-17)25-22-16-29(15-20-6-4-5-7-24(20)30-3)23-13-10-18(2)14-21(23)26(22)28-27-25/h4-14,16H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDGHXBCDBBZKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)C)CC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxybenzyl)-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules like this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(2-methoxybenzyl)-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of partially or fully hydrogenated products.
Scientific Research Applications
Synthesis Overview
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrazoloquinoline scaffold.
- Introduction of the methoxybenzyl and p-tolyl groups through selective alkylation reactions.
Anticancer Properties
Research indicates that 5-(2-methoxybenzyl)-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline exhibits promising anticancer activity. Its mechanism involves:
- Inhibition of Cell Proliferation : The compound has shown the ability to interfere with cell cycle progression, leading to apoptosis in various cancer cell lines.
- Targeting Kinases : It acts as a kinase inhibitor, disrupting critical signaling pathways necessary for cancer cell survival.
Case Study : A study conducted on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines demonstrated IC50 values in the micromolar range, indicating significant cytotoxic effects.
Antimicrobial Activity
The compound also displays notable antimicrobial properties against a range of pathogens:
- Mechanism of Action : It is believed to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Case Study : In vitro evaluations have shown that derivatives similar to this compound possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, outperforming conventional antibiotics.
Mechanism of Action
The mechanism of action of 5-(2-methoxybenzyl)-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares the target compound with structurally related pyrazolo[4,3-c]quinoline derivatives:
Key Observations :
- Substituent Effects : The 2-methoxybenzyl group in the target compound may enhance binding affinity compared to 4-methylbenzyl () due to methoxy’s electron-donating properties .
- Position 8 Modifications : Replacement of methyl with ethoxy () increases molecular weight and alters metabolic stability .
- Biological Relevance : Fluorinated analogs like ELND006 exhibit targeted enzyme inhibition (e.g., gamma-secretase), highlighting how halogenation influences bioactivity .
Biological Activity
5-(2-Methoxybenzyl)-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline family. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Its unique structural features, including a pyrazolo[4,3-c]quinoline core and specific substituents, suggest a range of possible interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 393.5 g/mol. Its structure includes:
- Pyrazolo[4,3-c]quinoline core
- 2-Methoxybenzyl group at the 5-position
- Methyl group at the 8-position
- p-Tolyl group at the 3-position
These substituents may influence its solubility, stability, and interaction with biological molecules.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation or survival.
- Receptor Binding : The compound could bind to receptors that regulate cellular signaling pathways.
- DNA Interaction : Potential intercalation into DNA may affect gene expression and lead to apoptosis in cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazoloquinoline derivatives, including this compound. The following findings summarize relevant research:
- Cytotoxicity Tests : In vitro studies demonstrated that derivatives of pyrazolo[4,3-f]quinolines showed significant cytotoxic effects against various cancer cell lines (e.g., ACHN, HCT-15) with GI50 values below 8 µM for some compounds .
- Topoisomerase Inhibition : Compounds structurally related to this pyrazoloquinoline exhibited inhibition of topoisomerase I and IIα activities, suggesting a mechanism for their anticancer effects .
| Compound | GI50 (µM) | Topoisomerase I Inhibition | Topoisomerase IIα Inhibition |
|---|---|---|---|
| 1M | <8 | Moderate | Strong |
| 2E | <7 | Weak | Strong |
| 2P | <8 | Weak | Strong |
Case Studies
- Study on Structural Variants : A study investigated various pyrazoloquinoline derivatives and their cytotoxic effects. The results indicated that modifications in the substituents significantly impacted their antiproliferative activity against cancer cell lines .
- Mechanistic Insights : Another research focused on the mechanism by which these compounds induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/AKT/mTOR . This suggests that this compound could exert similar effects.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with other related pyrazoloquinoline derivatives can be beneficial:
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| Pyrazolo[4,3-f]quinolines | Similar core structure | Anticancer activity |
| Quinazolinone derivatives | Different core structure | Varies; some show anticancer |
| Chlorinated quinolines | Halogen substitution | Often increased activity |
Q & A
Q. Q1. What are the established synthetic pathways for pyrazolo[4,3-c]quinoline derivatives, and how can they be adapted for synthesizing 5-(2-methoxybenzyl)-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline?
Methodological Answer: The synthesis of pyrazolo[4,3-c]quinolines typically involves cyclocondensation or domino reactions. For example, 2,4-dichloroquinoline-3-carbonitrile can serve as a starting material for introducing substituents at positions 3 and 4 via nucleophilic substitution . Scheme 2 in outlines pathways using pyrazole-4-carbaldehydes and substituted anilines, which could be adapted by substituting 2-methoxybenzyl and p-tolyl groups at the quinoline and pyrazole moieties, respectively. Post-synthetic modifications, such as alkylation or Mitsunobu reactions, may be required to install the methoxybenzyl group .
Q. Q2. What spectroscopic and chromatographic techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : , , and 2D experiments (e.g., COSY, HMBC) to confirm regiochemistry of substituents, particularly distinguishing between pyrazole and quinoline ring protons .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula, especially given the compound’s complex substituents .
- HPLC-PDA/UV : To assess purity and detect regioisomeric impurities, which are common in fused heterocycles .
Advanced Research Questions
Q. Q3. How can regioselectivity challenges in alkylation or functionalization of the pyrazolo[4,3-c]quinoline core be addressed?
Methodological Answer: Regioselectivity in pyrazoloquinoline derivatives is influenced by electronic and steric factors. For example, alkylation at the pyrazole nitrogen (N1 vs. N2) can be controlled using bulky bases like LDA to favor less hindered positions . Computational tools (e.g., DFT calculations) predict reactive sites by analyzing frontier molecular orbitals, as demonstrated in the alkylation of 3-phenyl-1H-pyrazolo[4,3-c]quinoline . Additionally, directing groups (e.g., methoxybenzyl) can bias reactivity toward specific positions via coordination with transition-metal catalysts .
Q. Q4. What strategies are effective for designing biological assays to evaluate this compound’s interaction with G-quadruplex DNA or GPCR targets?
Methodological Answer:
- G-Quadruplex Binding : Use fluorescence-based assays (e.g., FRET-melting or ThT displacement) to assess stabilization of c-MYC promoter G-quadruplexes. Molecular docking and circular dichroism (CD) can validate binding modes .
- GPCR Activity : For neurotensin receptor (NTR1) or GPR35 assays, employ β-arrestin recruitment assays in U2OS cells. Include control agonists (e.g., zaprinast for GPR35) and dose-response curves to determine EC/IC values .
Q. Q5. How can contradictory data on pharmacological efficacy versus toxicity be resolved during preclinical evaluation?
Methodological Answer:
- Dose Optimization : Conduct tiered in vivo studies to establish therapeutic windows, as seen in avagacestat’s Phase 2 trials for Alzheimer’s, where dose-dependent toxicity (e.g., gastrointestinal effects) necessitated lower dosing .
- Off-Target Profiling : Use kinome-wide screening or proteomics to identify unintended targets. For example, cross-reactivity with cytochrome P450 enzymes could explain toxicity .
- Metabolite Analysis : LC-MS/MS profiling to detect reactive metabolites (e.g., quinone imines) that may contribute to hepatotoxicity .
Mechanistic and Structural Analysis
Q. Q6. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : To study ligand-receptor dynamics over time, particularly for flexible targets like GPCRs .
- Free Energy Perturbation (FEP) : Quantify binding energy differences between analogs, as applied in optimizing γ-secretase inhibitors .
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with G-quadruplex grooves) using tools like Schrödinger’s Phase .
Q. Q7. How can structural modifications enhance the compound’s therapeutic index?
Methodological Answer:
- Bioisosteric Replacement : Substitute the p-tolyl group with fluorinated aryl rings to improve metabolic stability without altering steric bulk .
- Prodrug Design : Mask polar groups (e.g., hydroxyl) as esters or carbamates to enhance bioavailability, as seen in quinolone antibiotics .
- Scaffold Hopping : Replace the pyrazole ring with imidazole or triazole to modulate selectivity, guided by SAR studies on pyrazoloquinoline antitumor agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
